![molecular formula C18H24N2O2S B2874287 N-(1-cyanocyclohexyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]-N-methylacetamide CAS No. 1280975-29-2](/img/structure/B2874287.png)
N-(1-cyanocyclohexyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclohexyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]-N-methylacetamide, commonly known as CYM-51010, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties.
作用機序
The mechanism of action of CYM-51010 is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. CYM-51010 has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in regulating glucose and lipid metabolism. CYM-51010 has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in regulating inflammation and cell survival.
Biochemical and Physiological Effects:
CYM-51010 has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation, inhibit cancer cell growth, and improve glucose and lipid metabolism. CYM-51010 has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
実験室実験の利点と制限
One advantage of using CYM-51010 in lab experiments is its potential therapeutic properties. CYM-51010 has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, which make it a promising candidate for further research. One limitation of using CYM-51010 in lab experiments is its potential toxicity. CYM-51010 has not been extensively studied for its toxicity, and more research is needed to determine its safety profile.
将来の方向性
There are several future directions for research on CYM-51010. One area of research could focus on the development of CYM-51010 derivatives with improved therapeutic properties. Another area of research could focus on the use of CYM-51010 in combination with other drugs for the treatment of various diseases. Further studies are also needed to determine the safety profile of CYM-51010 and its potential side effects.
合成法
CYM-51010 can be synthesized through a multistep process that involves the reaction of various chemicals. The first step involves the reaction of cyclohexanone with sodium cyanide to produce 1-cyanocyclohexanol. This intermediate is then reacted with thionyl chloride to produce 1-cyanocyclohexene. The final step involves the reaction of 1-cyanocyclohexene with N-methylacetamide and 2-mercapto-2-phenylethanol to produce CYM-51010.
科学的研究の応用
CYM-51010 has been studied for its potential therapeutic properties in various scientific research studies. One study found that CYM-51010 has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in mice. Another study found that CYM-51010 can inhibit the growth of cancer cells in vitro. CYM-51010 has also been studied for its potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(2-hydroxy-2-phenylethyl)sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-20(18(14-19)10-6-3-7-11-18)17(22)13-23-12-16(21)15-8-4-2-5-9-15/h2,4-5,8-9,16,21H,3,6-7,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDIJUBPSJPNGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CSCC(C1=CC=CC=C1)O)C2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

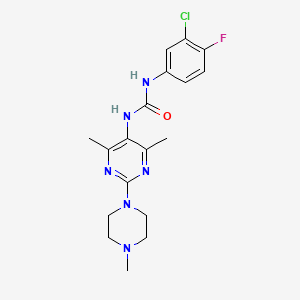
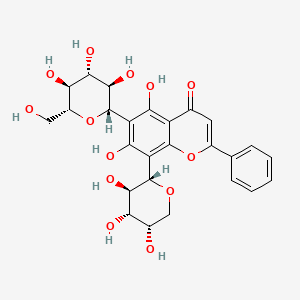
![1-(1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2874208.png)
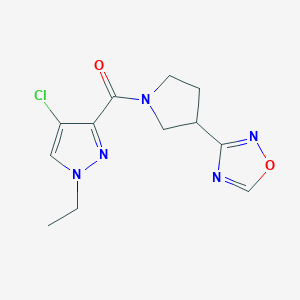
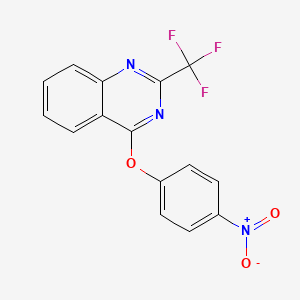
![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2874213.png)
![2-[[1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2874214.png)
![Ethyl 2-[[2-[[5-[(4-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate](/img/structure/B2874215.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-naphthalen-1-ylmethanone](/img/structure/B2874216.png)

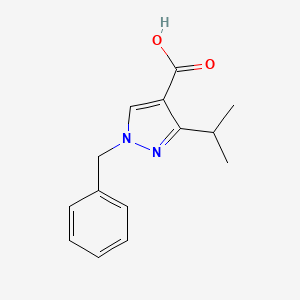
![2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2874225.png)
![1,3-dimethyl-8-(3-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2874226.png)
![2-[3-[4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]phenoxy]propyl]isoindole-1,3-dione](/img/structure/B2874227.png)